molecular formula C6H14N2O B3237049 N,2-dimethyl-3-(methylamino)propanamide CAS No. 137937-95-2

N,2-dimethyl-3-(methylamino)propanamide

Cat. No. B3237049
CAS RN: 137937-95-2
M. Wt: 130.19 g/mol
InChI Key: CCQIEJCCHLDGMW-UHFFFAOYSA-N
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Description

N,2-dimethyl-3-(methylamino)propanamide is an organic compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 . The IUPAC name for this compound is N,2-dimethyl-3-(methylamino)propanamide .


Molecular Structure Analysis

The InChI code for N,2-dimethyl-3-(methylamino)propanamide is 1S/C6H14N2O/c1-5(4-7-2)6(9)8-3/h5,7H,4H2,1-3H3,(H,8,9) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Muscle Relaxant and Anticonvulsant Applications

N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, which are closely related to N,2-dimethyl-3-(methylamino)propanamide, have been studied for their potential muscle relaxant and anticonvulsant activities. Among these, a compound identified as 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide was found to possess selective muscle relaxant and anticonvulsant activities. The study emphasized the importance of structural elements, particularly the 3-amino moiety and substituents on the isoxazolyl group, in determining the activity of these compounds (Tatee et al., 1986).

Supramolecular Assemblies for Biomedical Applications

New amphiphilic derivatives of N-methyl glycine and N,N dimethyl-β-alanine, which include structural analogs of N,2-dimethyl-3-(methylamino)propanamide, have been explored for forming supramolecular assemblies. These assemblies show potential for biomedical applications such as drug delivery and tissue regeneration. The formation of nano and microfibers, microtubules, micelles, and vesicular structures was observed, depending on the structure (monomer or dimer) and pH conditions. This research highlighted the non-cytotoxic nature of these assemblies to mammalian fibroblasts (Cutrone et al., 2017).

Photoreactions in Organic Chemistry

The photoreactions of N,N-dimethylpyruvamide, a compound similar to N,2-dimethyl-3-(methylamino)propanamide, have been investigated in solvents like methanol and ethanol. These studies are significant in understanding the behavior of similar compounds under light exposure, forming various products including 2-hydroxy-N-methyl-N-(methoxymethyl)propanamide and related compounds. Such research is valuable in the field of organic photochemistry (Shima et al., 1984).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,2-dimethyl-3-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(4-7-2)6(9)8-3/h5,7H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQIEJCCHLDGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-3-(methylamino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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